Dicyclohexylcarbodiimide

Description

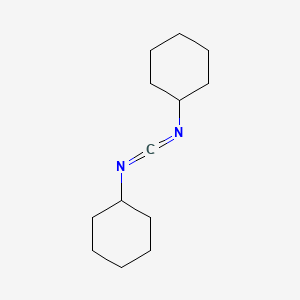

Central Role of Carbodiimides in Dehydration and Condensation Reactions

Carbodiimides, in general, are a class of organic compounds containing the functional group N=C=N. They are instrumental in reactions where the formation of a bond is accompanied by the elimination of water. researchgate.net DCC is a prominent member of this class and is widely used to drive reactions that would otherwise be thermodynamically unfavorable, such as the direct conversion of a carboxylic acid and an amine to an amide. libretexts.orgjackwestin.com The reason for this difficulty is the acid-base reaction that occurs between the acidic carboxylic acid and the basic amine, forming a highly unreactive carboxylate salt. jackwestin.comlibretexts.org

DCC circumvents this issue by activating the carboxylic acid. youtube.com This activation transforms the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by another molecule, such as an amine or an alcohol. chemistrysteps.comyoutube.com The driving force for this process is the formation of dicyclohexylurea (DCU), a highly stable and largely insoluble byproduct that precipitates out of the reaction mixture, shifting the equilibrium towards product formation. wikipedia.orgorganic-chemistry.org

Historical Development and Significance of DCC in Modern Synthetic Chemistry

The utility of DCC as a coupling reagent was first brought to the forefront in the 1950s, revolutionizing the field of peptide synthesis. youtube.comslideshare.net Before the advent of DCC, the formation of peptide bonds was a challenging endeavor. The introduction of DCC provided a mild and efficient method for coupling amino acids, paving the way for the synthesis of complex peptides and proteins. slideshare.nettaylorandfrancis.com This breakthrough was a significant milestone in biochemistry and has had a lasting impact on the development of pharmaceuticals and other bioactive molecules.

Beyond peptide synthesis, the applications of DCC have expanded to include the synthesis of esters, anhydrides, and other functional groups. thieme-connect.com It has also found use in specific named reactions, such as the Moffatt oxidation and the Steglich esterification, further cementing its status as a versatile and strategic reagent in modern synthetic chemistry. wikipedia.orgorganic-chemistry.org The development of water-soluble carbodiimides, such as EDC, has further broadened the scope of these reactions, allowing for their application in aqueous environments. thermofisher.com

Key Properties of Dicyclohexylcarbodiimide

| Property | Value |

| Chemical Formula | C₁₃H₂₂N₂ |

| Molar Mass | 206.33 g/mol |

| Appearance | Waxy white solid |

| Odor | Sweet |

| Melting Point | 34–35 °C (93–95 °F) |

| Boiling Point | 154–156 °C (309–313 °F) at 11 mmHg |

| Solubility | Soluble in dichloromethane (B109758), tetrahydrofuran (B95107), acetonitrile (B52724), dimethylformamide; insoluble in water. wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

InChI |

InChI=1S/C13H22N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSSAOTZNIDXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023817 | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-dicyclohexylcarbodiimide is a white crystalline solid with a heavy sweet odor. (NTP, 1992), Liquid, White solid with a sweet odor; [Hawley] White melt; mp = 33-36 deg C; [MSDSonline] | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

252 to 255 °F at 6 mmHg (NTP, 1992), BP: 154-156 °C at 11 mm Hg | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reaction (NTP, 1992), Moisture sensitive, reacts with water, Soluble in organic solvents | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 0.5 mm Hg at 98-100 °C, 2 mm Hg at 138-140 °C, 11 mm Hg at 154-156 °C | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline mass, White crystals, Colorless crystalline solid | |

CAS No. |

538-75-0 | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYLCARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T1427205E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 to 95 °F (NTP, 1992), 34.5 °C | |

| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Elucidation of Dicyclohexylcarbodiimide Mediated Transformations

Formation of the O-Acylisourea Intermediate: Activation of Carboxyl Groups

The initial and pivotal step in DCC-mediated reactions is the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comvaia.comcreative-proteomics.comorganic-chemistry.orglibretexts.orgpeptide.comfiveable.methieme-connect.comthermofisher.comnih.govyoutube.cominterchim.frlibretexts.orgnumberanalytics.com This process is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the central carbon atom of the carbodiimide (B86325) group in DCC. youtube.com This addition reaction is facilitated by the electrophilic nature of the carbodiimide carbon. youtube.com The resulting intermediate readily undergoes a proton transfer, leading to the formation of the O-acylisourea. libretexts.org This intermediate is significantly more reactive than the parent carboxylic acid, effectively functioning as an activated form of the acid, primed for subsequent reactions. creative-peptides.comfiveable.me The bulky dicyclohexyl groups on the DCC molecule contribute to the stability of the O-acylisourea intermediate in non-aqueous solvents by providing steric hindrance that can lessen its susceptibility to hydrolysis. creative-peptides.com

Nucleophilic Attack Pathways and Subsequent Reaction Mechanisms

Once the O-acylisourea intermediate is formed, it can be intercepted by a nucleophile, leading to the desired product. The specific pathway depends on the nature of the nucleophile and the reaction conditions.

Direct Nucleophilic Attack: In the presence of a strong nucleophile, such as a primary or secondary amine, a direct attack on the carbonyl carbon of the O-acylisourea intermediate occurs. vaia.comlibretexts.org This leads to the formation of a tetrahedral intermediate which then collapses, eliminating dicyclohexylurea (DCU) as a leaving group and yielding the final amide product. libretexts.org

Formation of a Symmetrical Anhydride (B1165640): In the absence of a strong nucleophile or when the nucleophile is weak, the O-acylisourea intermediate can react with another molecule of the carboxylic acid. vaia.compeptide.comthieme-connect.com This reaction produces a symmetrical anhydride and dicyclohexylurea. The resulting anhydride is also an activated species and can subsequently react with a nucleophile to form the desired amide or ester.

Dicyclohexylurea (DCU) Formation as a Reaction Byproduct

A consistent feature of DCC-mediated reactions is the formation of N,N'-dicyclohexylurea (DCU) as a byproduct. creative-peptides.compeptide.comthieme-connect.comwikipedia.orgwikipedia.org DCU is generated from the O-acylisourea intermediate upon its reaction with a nucleophile. thieme-connect.comlibretexts.org A significant characteristic of DCU is its insolubility in most common organic solvents. creative-peptides.compeptide.comthieme-connect.com This property can be advantageous in solution-phase synthesis, as the DCU byproduct can often be easily removed by filtration. peptide.comthieme-connect.com However, in solid-phase synthesis, the insolubility of DCU can pose challenges for purification. peptide.com

Catalytic Influence and Mechanistic Insights of Auxiliary Additives (e.g., DMAP, HOBt)

To enhance the efficiency and minimize side reactions in DCC-mediated couplings, auxiliary additives are frequently employed.

4-Dimethylaminopyridine (B28879) (DMAP): DMAP is a highly effective catalyst, particularly in esterification reactions (Steglich esterification). organic-chemistry.orgwikipedia.orgwikipedia.orgrsc.orgresearchgate.netchemicalbook.com DMAP, being a stronger nucleophile than most alcohols, reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium ion. organic-chemistry.orgrsc.orgnih.gov This intermediate is more susceptible to attack by the alcohol and, importantly, is not prone to the intramolecular rearrangement that forms the unreactive N-acylurea. organic-chemistry.orgwikipedia.orgrsc.org DMAP essentially acts as an acyl transfer agent, accelerating the desired reaction. organic-chemistry.orgnih.gov

1-Hydroxybenzotriazole (B26582) (HOBt): HOBt is commonly used as an additive in peptide synthesis to suppress racemization and improve coupling efficiency. nih.govcreative-peptides.compeptide.comresearchgate.netbachem.com HOBt reacts with the O-acylisourea intermediate to form an active ester, the HOBt ester. peptide.comnih.govcreative-peptides.com This active ester is more stable than the O-acylisourea intermediate, reducing the likelihood of N-acylurea formation. peptide.com Although less reactive than the O-acylisourea, the HOBt ester is sufficiently reactive to couple with the amine component to form the desired peptide bond with minimal racemization. peptide.comcreative-peptides.compeptide.com

Dcc in Amide Bond Formation: from Peptides to Complex Structures

Fundamental Principles of DCC-Mediated Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the acid-base reaction that results in the formation of a highly unreactive carboxylate salt. libretexts.orgorgoreview.com Dicyclohexylcarbodiimide (DCC) circumvents this issue by activating the carboxylic acid. orgoreview.com The mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. jove.com This protonation makes the central carbon of DCC highly electrophilic. chemistrysteps.com The resulting carboxylate ion then acts as a nucleophile, attacking the activated carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.orgluxembourg-bio.com This intermediate possesses a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by an amine. chemistrysteps.commasterorganicchemistry.com The amine attacks the carbonyl carbon of the O-acylisourea, leading to the formation of a tetrahedral intermediate. orgoreview.comjove.com Finally, this intermediate collapses, yielding the desired amide and the byproduct, N,N'-dicyclohexylurea (DCU). jove.com DCU is sparingly soluble in many common organic solvents and often precipitates out of the reaction mixture, which can facilitate purification in some cases. luxembourg-bio.compeptide.com

The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of DCC and the reactive intermediates. creative-peptides.com Solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) are commonly used. chemicalbook.com While dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can be used, they may decrease the reaction rate and promote the formation of an N-acylurea byproduct, where the O-acylisourea rearranges. chemicalbook.com

Applications in Peptide Synthesis

The development of DCC as a coupling reagent in 1955 revolutionized peptide synthesis. creative-peptides.com It provided a mild and efficient method for forming peptide bonds, which are essentially amide linkages between amino acids. masterorganicchemistry.comkhanacademy.org

Solution-Phase Peptide Synthesis Methodologies

In solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), DCC is a widely used and cost-effective coupling reagent. americanpeptidesociety.org The synthesis involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution. beilstein-journals.org To ensure the correct sequence, the N-terminus of one amino acid is protected, while the C-terminus of another is activated by DCC. orgoreview.com After the coupling reaction, the protecting group is removed, and the cycle can be repeated with the next amino acid. masterorganicchemistry.com The low solubility of the DCU byproduct in many organic solvents can be an advantage in solution-phase synthesis, as it can be removed by filtration. peptide.combachem.com

Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing DCC

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, involves attaching the initial amino acid to an insoluble polymer resin. wikipedia.orgnih.gov The peptide chain is then assembled step-by-step on this solid support. creative-peptides.comnih.gov DCC has been a classical reagent in SPPS for activating the incoming N-protected amino acid, which then reacts with the free amino group of the resin-bound peptide. wikipedia.orgnih.gov The use of excess soluble reagents drives the reaction to completion, and these can be easily removed by filtration and washing of the resin. nih.gov However, the insolubility of the DCU byproduct can be problematic in SPPS, as it can clog the resin and interfere with the synthesis. peptide.combachem.com For this reason, more soluble carbodiimides like diisopropylcarbodiimide (DIC) are often preferred in automated SPPS. wikipedia.orgbachem.com

Minimizing Racemization in Chiral Peptide Coupling Reactions

A significant challenge in peptide synthesis is the risk of racemization, where the chiral integrity of the amino acid is lost during the activation and coupling steps. peptide.com The O-acylisourea intermediate formed with DCC can be susceptible to racemization, particularly for N-acyl amino acids. luxembourg-bio.com To suppress this, additives are often used in conjunction with DCC. bachem.com The most common additives are 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu). bachem.comcreative-peptides.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and still highly reactive towards the amine. peptide.comfishersci.co.uk The use of HOBt has been shown to significantly reduce epimerization and improve yields. luxembourg-bio.com In some cases, particularly with N-methylamino acids which are highly susceptible to racemization, the addition of copper(II) chloride (CuCl2) along with DCC and HOBt has been shown to be effective in preventing racemization. pharm.or.jp

Advances in Protecting Group Strategies in DCC-Mediated Peptide Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. creative-peptides.com The two primary strategies are the Boc/Bzl and Fmoc/tBu approaches. wikipedia.org

Boc/Bzl Strategy: This method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. wikipedia.orgmasterorganicchemistry.com The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org

Fmoc/tBu Strategy: This approach employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection. wikipedia.orgcreative-peptides.com The side-chain protecting groups and the resin linker are acid-labile and are removed in the final step with trifluoroacetic acid (TFA). wikipedia.orgcreative-peptides.com The mild deprotection conditions for the Fmoc group make this a widely used strategy in SPPS. masterorganicchemistry.comcreative-peptides.com

Recent research has also explored methodologies that minimize or even avoid the use of protecting groups altogether. One such approach involves using DCC and HOBt in a THF-water solvent system, which allows for the synthesis of small peptides without the need for protecting groups, thereby reducing reaction times and waste. rsc.orgrsc.orgresearchgate.net

Synthesis of Secondary and Tertiary Amides

DCC is also a valuable reagent for the synthesis of secondary and tertiary amides from primary and secondary amines, respectively, and carboxylic acids. jove.comchemicalbook.com The fundamental mechanism is the same as in peptide synthesis, involving the activation of the carboxylic acid via the O-acylisourea intermediate. chemicalbook.com

For the synthesis of secondary amides, a primary amine is reacted with a carboxylic acid in the presence of DCC. chemicalbook.com Similarly, tertiary amides are formed from the reaction of a secondary amine with a carboxylic acid and DCC. masterorganicchemistry.com The reaction conditions are generally mild, often proceeding at room temperature with good yields. chemistrysteps.com While DCC is effective, challenges can arise with electron-deficient amines, which are less nucleophilic. In such cases, the reaction can be sluggish. nih.gov To improve yields with unreactive amines, additives like 4-(N,N-dimethylamino)pyridine (DMAP) and HOBt can be employed along with DCC or other carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Formation of Cyclic Amides (Lactams)

This compound (DCC) is a potent dehydrating agent that facilitates the intramolecular cyclization of amino acids to form lactams, which are cyclic amides. This process, known as lactamization, is crucial in the synthesis of various biologically significant molecules, including the notable beta-lactam rings found in penicillin antibiotics. slideshare.netkhanacademy.org The reaction is typically conducted under mild conditions, often at room temperature, which is advantageous for preserving the integrity of complex molecular structures. khanacademy.org

The mechanism of DCC-mediated lactam formation begins with the activation of the carboxylic acid group of an amino acid by DCC. wikipedia.org The carboxylate oxygen acts as a nucleophile, attacking the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-proteomics.com Subsequently, the amino group within the same molecule performs a nucleophilic attack on the activated carbonyl carbon. This intramolecular reaction leads to the formation of the cyclic amide bond and the release of dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents and can be conveniently removed by filtration. wikipedia.orgchemicalbook.com

The efficiency of lactamization can be influenced by several factors, including the solvent and the presence of coupling additives. Solvents like dichloromethane and acetonitrile are commonly used. chemicalbook.com While additives are often employed in intermolecular amide bond formation to suppress side reactions and racemization, their use in intramolecular cyclization depends on the specific substrate and reaction conditions. chemicalbook.comhepatochem.com

A significant application of DCC in lactam synthesis is the formation of β-lactams from β-amino acids. nih.gov This reaction has been instrumental in the total synthesis of complex natural products, such as penicillin, where the construction of the strained four-membered β-lactam ring is a key challenge. khanacademy.org The use of DCC provides a reliable method for achieving this difficult transformation under relatively gentle conditions. khanacademy.org

| Substrate | Product | Conditions | Key Findings | Reference |

| β-Amino acids | β-Lactams | DCC, refluxing acetonitrile | Effective for constructing β-lactam structures. | nih.gov |

| Amino acids | Lactams (general) | DCC, room temperature | Mild conditions suitable for complex molecules. | khanacademy.org |

| Carboxylic acid and amine (intramolecular) | Cyclic Amide (Lactam) | DCC, various organic solvents | Formation of a highly reactive O-acylisourea intermediate facilitates cyclization. | wikipedia.orgcreative-proteomics.com |

Table 1: Research Findings on DCC-Mediated Lactam Formation

Dcc in Esterification and Anhydride Synthesis

The Steglich Esterification: Scope, Mechanism, and Catalysis

The Steglich esterification, first described by Wolfgang Steglich in 1978, is a modification of an earlier amide synthesis method. wikipedia.org It has become a cornerstone of organic synthesis due to its mild reaction conditions and broad applicability. wikipedia.orgresearchgate.net

Scope:

A significant advantage of the Steglich esterification is its ability to accommodate a wide range of substrates, including those that are sensitive to acid. commonorganicchemistry.com The reaction is particularly effective for the esterification of sterically demanding alcohols and acids, a task that can be challenging with other methods. organic-chemistry.orgorganic-chemistry.org For instance, it is a preferred method for synthesizing tert-butyl esters, as the conditions avoid the carbocation formation and subsequent elimination that can occur under the acidic conditions of the Fischer esterification. organic-chemistry.org The reaction is typically conducted at room temperature in aprotic polar solvents. wikipedia.org

Mechanism:

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC. organic-chemistry.org The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form an O-acylisourea intermediate. organic-chemistry.orgresearchgate.net This intermediate is highly reactive, comparable in reactivity to a carboxylic acid anhydride (B1165640). organic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl group of the O-acylisourea. This leads to the formation of the desired ester and the byproduct, N,N'-dicyclohexylurea (DCU), which is a stable urea (B33335) derivative. organic-chemistry.org The formation of the insoluble DCU helps to drive the reaction to completion. wikipedia.org

A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to form an N-acylurea. wikipedia.orgorganic-chemistry.org This N-acylurea is unreactive towards the alcohol and can reduce the yield of the ester. wikipedia.org

Catalysis:

The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the efficiency of the Steglich esterification, especially when less nucleophilic alcohols are used. organic-chemistry.orgorganic-chemistry.org DMAP acts as a superior nucleophile compared to the alcohol and reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species. organic-chemistry.orgrsc.org This "active ester" intermediate is not susceptible to the intramolecular rearrangement that forms the N-acylurea and reacts rapidly with the alcohol to yield the final ester. organic-chemistry.org DMAP essentially functions as an acyl transfer catalyst, significantly accelerating the rate of esterification and suppressing the formation of the N-acylurea side product. organic-chemistry.orgrsc.org Typically, about 3-10 mol% of DMAP is sufficient to achieve high yields, even with sterically hindered substrates. organic-chemistry.org

Direct Esterification of Carboxylic Acids with Alcohols

DCC facilitates the direct esterification of carboxylic acids with alcohols under mild, neutral conditions. rsc.orgorgsyn.org This method is a valuable alternative to acid-catalyzed procedures, particularly for substrates containing acid-labile functional groups. commonorganicchemistry.comrsc.org The reaction proceeds through the formation of the O-acylisourea intermediate, as described in the Steglich esterification mechanism. organic-chemistry.orgnumberanalytics.com The subsequent nucleophilic attack by the alcohol on this activated intermediate yields the ester and DCU. organic-chemistry.org

The reaction can be performed with a wide variety of carboxylic acids and alcohols. orgsyn.orgrsc.org However, the reaction rate can be influenced by steric hindrance. As the steric bulk of the alcohol or the carboxylic acid increases, the rate of esterification may decrease, and the formation of the N-acylurea side product can become more significant. orgsyn.org The use of a catalyst like DMAP is often employed to enhance the reaction rate and improve yields, especially for more challenging substrates. organic-chemistry.orgchemicalbook.com

Synthesis of Acid Anhydrides

Dicyclohexylcarbodiimide is an effective reagent for the synthesis of acid anhydrides from carboxylic acids. shilpachemspec.comslideshare.netnih.gov This dehydration reaction provides a simple and high-yielding route to both symmetrical and mixed anhydrides. nih.govresearchgate.net The reaction involves the condensation of two molecules of a carboxylic acid, or one molecule of two different carboxylic acids, with the removal of one molecule of water by DCC. shilpachemspec.comlibretexts.org

The process is typically carried out by reacting the carboxylic acid(s) with DCC in an inert solvent, such as carbon tetrachloride, at room temperature. nih.govresearchgate.net The reaction of a carboxylic acid with the O-acylisourea intermediate, formed from another carboxylic acid molecule and DCC, can lead to the formation of the acid anhydride. pressbooks.pub This method has been successfully applied to the preparation of anhydrides from various fatty acids, including caprylic, palmitic, stearic, and oleic acids, with high yields reported. nih.govresearchgate.net

Diverse Dehydration and Condensation Reactions Mediated by Dcc

Moffatt Oxidation: Transformation of Alcohols to Carbonyl Compounds

The Moffatt oxidation, also known as the Pfitzner-Moffatt oxidation, is a chemical reaction that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) as the oxidant and DCC as a dehydrating agent, typically in the presence of a mild acid catalyst like pyridinium (B92312) trifluoroacetate. wikipedia.orgalfa-chemistry.comunacademy.com First reported in 1963, this reaction is valued for its mild conditions, which allow for the selective oxidation of alcohols without the over-oxidation of aldehydes to carboxylic acids, a common issue with stronger, metal-based oxidizing agents. wikipedia.orgchemicalbook.comwikipedia.org

The reaction mechanism begins with the activation of DMSO by DCC. wikipedia.orgalfa-chemistry.com The alcohol then attacks the activated sulfonium (B1226848) ion intermediate, leading to an alkoxysulfonium ion. alfa-chemistry.comwindows.net A subsequent intramolecular elimination, facilitated by a base, yields the desired carbonyl compound, dimethyl sulfide, and dicyclohexylurea (DCU). wikipedia.orgwindows.net The reaction is generally performed at room temperature. wikipedia.orgchemicalbook.com A significant drawback is the difficulty in completely removing the DCU byproduct from the reaction mixture. wikipedia.orgalfa-chemistry.com

Table 1: Examples of Moffatt Oxidation

| Substrate (Alcohol) | Product (Carbonyl Compound) | Catalyst/Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Testosterone | 4-Androstene-17β-ol-3-one | DCC, DMSO, Pyridinium trifluoroacetate | 83% | harvard.edu |

| 3β-Hydroxyandrost-5-en-17-one | Androst-5-ene-3,17-dione | DCC, DMSO, Pyridinium phosphate (B84403) | 60-70% | cdnsciencepub.com |

Conversion of Primary Amides to Nitriles

DCC serves as an effective dehydrating agent for the conversion of primary amides into nitriles. wikipedia.orgchemicalbook.compeptide.com This transformation involves the removal of a molecule of water from the primary amide functional group (-CONH₂). The reaction is mechanistically related to DCC-mediated ester and amide bond formation.

The process is initiated by the reaction of the primary amide with DCC to form an O-acylisourea intermediate, which is a highly reactive acylating agent. jove.commasterorganicchemistry.com This intermediate then undergoes fragmentation, eliminating DCU to produce the corresponding nitrile (-C≡N). jove.com This method is a valuable alternative to harsher dehydration conditions that might use reagents like thionyl chloride or phosphorus pentoxide. nih.govlibretexts.org

Table 2: DCC-Mediated Conversion of Primary Amides to Nitriles

| Substrate (Primary Amide) | Product (Nitrile) | Key Reagent(s) | Significance | Reference(s) |

|---|---|---|---|---|

| R-CONH₂ | R-C≡N | DCC | Mild dehydration conditions | wikipedia.orgchemicalbook.com |

Dehydration of Hydroxy Compounds leading to Olefins

DCC can facilitate the dehydration of certain alcohols to form olefins (alkenes). wikipedia.org This reaction is particularly useful for alcohols where acid-catalyzed dehydration might lead to rearrangements or other side reactions. chemistrysteps.com The reaction proceeds by forming an O-acylurea intermediate upon reaction of the alcohol with DCC. wikipedia.org This intermediate is then subjected to hydrogenolysis or elimination, which results in the formation of the corresponding alkene and DCU. wikipedia.org This method has been applied to the dehydration of β-hydroxy ketones or esters to yield α,β-unsaturated ketones or esters. thieme-connect.com

Table 3: Dehydration of Alcohols to Olefins with DCC

| Substrate Class | Product Class | Intermediate | Significance | Reference(s) |

|---|---|---|---|---|

| Secondary/Tertiary Alcohols | Olefins | O-acylisourea | Avoids harsh acidic conditions | wikipedia.org |

Isomerization of Alcohols via DCC-mediated Adduct Formation

A notable application of DCC is in the stereochemical inversion of secondary alcohols. wikipedia.orgthieme-connect.com This process allows for the controlled isomerization at a specific chiral center. The reaction does not proceed through direct dehydration but via a two-step sequence involving a DCC-mediated adduct.

In this procedure, the secondary alcohol is treated with DCC and formic acid. wikipedia.orgthieme-connect.com This results in the formation of a formyl ester with inversion of configuration at the alcohol's stereocenter. The intermediate in this step is an O-acylisourea adduct. thieme-connect.com The subsequent step is the saponification (hydrolysis under basic conditions, for example, with sodium methoxide) of the formyl ester to yield the inverted alcohol. wikipedia.orgthieme-connect.com This method provides a high degree of stereochemical control.

Synthesis of Ethers (e.g., from Phenols and Alcohols)

While DCC is most famous for creating ester and amide bonds, the underlying principle of activating a carboxyl group for C-O bond formation can be extended to other condensation reactions. The direct DCC-mediated coupling of two alcohols or a phenol (B47542) and an alcohol to form an ether is less common than the widely practiced Steglich esterification. organic-chemistry.orgrsc.org However, DCC's function as a dehydrating agent makes it a potential reagent for such transformations. slideshare.net

The reaction would theoretically proceed by the activation of one alcohol by DCC, which would then be susceptible to nucleophilic attack by the second alcohol or phenol. A more established related reaction is the synthesis of organic carbonates from aliphatic alcohols and carbon dioxide using DCC, where two alcohol molecules are linked via a carbonate group. thieme-connect.com For direct etherification, the reaction of a carboxylic acid with an alcohol in the presence of DCC and a catalyst like 4-(Dimethylamino)pyridine (DMAP) to form an ester is a closely related and highly efficient process. organic-chemistry.orgchemicalbook.com

Formation of Lactones

DCC is a crucial reagent for the intramolecular esterification of hydroxy acids to produce lactones (cyclic esters). slideshare.netbritannica.com This reaction is particularly significant in the synthesis of macrolactones (large-ring lactones), which are common structural motifs in many natural products. acs.org The process, often referred to as macrolactonization, involves the cyclization of a linear seco-acid (a hydroxycarboxylic acid precursor).

The reaction is typically carried out under high dilution to favor the intramolecular reaction over intermolecular polymerization. univ-amu.fr DCC activates the carboxylic acid group of the seco-acid, which is then attacked by the hydroxyl group on the other end of the molecule to form the cyclic ester. britannica.com To enhance the reaction rate and yield, catalysts such as DMAP are often added. orgsyn.org However, in some sensitive cases, stronger bases like DMAP can cause unwanted side reactions such as isomerization, and alternative conditions, like using pyridine (B92270) and pyridinium p-toluenesulfonate (PPTS), may be employed. acs.org

Table 4: Examples of DCC-Mediated Lactonization

| Substrate (Seco-acid) | Product (Lactone) | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| ω-Hydroxycarboxylic acids | Lactones | DCC | Variable | britannica.com |

| Seco-acid of Pamamycin 607 | 18-membered Macrolactone | DCC, Pyridine, PPTS | 56% | acs.orguniv-amu.fr |

| Seco-acid for LI-F04a analogue | Cyclic Depsipeptide | DCC, DMAP, CSA | 14% | nih.gov |

Dcc in the Synthesis of Heterocyclic Compounds and Complex Architectures

Cyclization Reactions and Heterocycle Formation (e.g., Oxadiazoles, Thiazolines)

DCC is instrumental in mediating cyclization reactions to form various heterocyclic compounds by facilitating the removal of water.

Oxadiazoles: In the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, DCC is employed as a coupling mediator. The reaction typically involves the condensation of a 5-substituted tetrazole with a carboxylic acid. DCC activates the carboxylic acid, facilitating the formation of an N-acyltetrazole intermediate. This intermediate, upon thermal or photochemical activation, rearranges to form the stable 1,3,4-oxadiazole (B1194373) ring. While other coupling agents can be used, DCC has been noted for its effectiveness in this transformation.

Thiazolines: DCC also facilitates the synthesis of 2-amino-2-thiazolines through the cyclization of N-(2-hydroxyethyl)thioureas thieme-connect.com. This process, which can be performed on a solid phase, involves an intramolecular dehydration reaction where the hydroxyl group and a hydrogen from the thiourea's amino group are eliminated as water, with DCC acting as the dehydrating agent to drive the ring closure thieme-connect.com.

Synthesis of Ureas and Thioureas

The formation of ureas and thioureas often involves the coupling of an amine with an isocyanate or isothiocyanate, respectively. DCC plays a crucial role in the in-situ generation of these reactive intermediates or in facilitating the direct coupling of components.

Ureas: The synthesis of ureas using DCC typically proceeds by the reaction of a primary amine with carbon dioxide, where DCC acts as the dehydrating and activating agent thieme-connect.com. More commonly, DCC is used to couple a carboxylic acid and an amine to form an amide bond lnu.edu.cnslideshare.net. The resulting N,N'-dicyclohexylurea (DCU) is a byproduct of this reaction lnu.edu.cn. The fundamental reaction involves the activation of a carboxylic acid by DCC, which is then attacked by an amine to form the amide linkage, which is the core structure of a substituted urea (B33335) lnu.edu.cnslideshare.net.

Thioureas: While DCC is not typically used for the direct coupling of amines and thiocarboxylic acids to form thioureas due to the formation of hard-to-remove byproducts, it is integral to a related synthetic pathway lnu.edu.cn. N,N'-dicyclohexylthiourea itself is a key intermediate in the synthesis of DCC google.com. Furthermore, DCC can be used to generate isothiocyanates from primary amines and carbon disulfide; these isothiocyanates can then react with another amine to yield unsymmetrical thioureas thieme-connect.com.

| Reactants | Product | Role of DCC | Reference |

| N-(2-hydroxyethyl)thiourea | 2-Amino-2-thiazoline | Dehydrating agent for cyclization | thieme-connect.com |

| Primary Amine + CO2 | Urea | Dehydrating and activating agent | thieme-connect.com |

| Primary Amine + CS2 | Isothiocyanate | Reagent for isothiocyanate formation | thieme-connect.com |

Formation of Isothiocyanates

DCC is a key reagent in the conversion of primary amines into isothiocyanates. The reaction involves treating a primary amine with carbon disulfide in the presence of DCC thieme-connect.com. In this process, a dithiocarbamate (B8719985) salt is formed in situ, which is then desulfurized by the DCC to yield the corresponding isothiocyanate lnu.edu.cn. This method provides a valuable route to these versatile synthetic intermediates, which are widely used in the preparation of thioureas and other sulfur-containing heterocycles. The use of DCC in this context avoids harsh reagents that are sometimes employed for this transformation enamine.net.

Synthesis of Cyclic Phosphates and Nucleotides

In the realm of bioorganic chemistry, DCC has been extensively employed in the synthesis of critical biomolecules like cyclic phosphates and oligonucleotides. Its function as a condensing agent is crucial for forming the phosphodiester bonds that constitute the backbone of nucleic acids and related structures enamine.net.

DCC facilitates the intramolecular cyclization of nucleoside monophosphates to yield cyclic nucleotides. For instance, it can be used to convert a nucleoside 5'-phosphate into the corresponding 2',3'- or 3',5'-cyclic phosphate (B84403) by promoting the formation of a phosphodiester bond between the phosphate group and a hydroxyl group on the sugar moiety. Similarly, DCC is used in the synthesis of oligoribonucleotides and polynucleotides by mediating the condensation between mono- or diesters of phosphoric acid enamine.net. The reaction proceeds through the activation of the phosphate group by DCC, forming a reactive intermediate that is subsequently attacked by a hydroxyl group to form the phosphodiester linkage.

Application in Polymeric Material Synthesis and Conjugation

DCC's utility extends into polymer chemistry, where it is used for both the synthesis of polymers and the modification or conjugation of existing polymer chains.

The synthesis of poly(vinyl alcohol-co-vinyl levulinate) can be approached in different ways. The primary method involves the synthesis of the vinyl levulinate monomer from levulinic acid, followed by its copolymerization with vinyl acetate (B1210297) and subsequent hydrolysis.

Alternatively, the modification of pre-existing poly(vinyl alcohol) (PVA) represents another synthetic route. PVA is a polymer rich in hydroxyl groups, which can undergo esterification with carboxylic acids. While specific literature detailing the use of DCC for the direct esterification of PVA with levulinic acid is not prominent, the principle is well-established for other carboxylic acids. DCC is a common activating agent for the esterification of alcohols. In this context, DCC would activate the carboxylic acid group of levulinic acid, allowing the hydroxyl groups along the PVA backbone to act as nucleophiles, forming ester linkages and grafting the levulinate side chains onto the polymer. This method offers a pathway to functionalize PVA and introduce ketone functionalities, which can be used for further "click" chemistry and conjugation.

DCC has proven to be a highly effective condensing agent for the synthesis of aliphatic polyesters and oligoesters at room temperature. This method is a significant advantage over traditional polycondensation reactions, which often require high temperatures and the continuous removal of byproducts.

The DCC-mediated polyesterification involves the reaction of a dicarboxylic acid with a diol. DCC activates the carboxyl groups of the diacid, facilitating nucleophilic attack by the hydroxyl groups of the diol to form ester bonds. This process is often catalyzed by the addition of 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions, allowing for the synthesis of polyesters with controlled molecular weights and architectures, including dendritic polyesters. The byproduct, DCU, is typically insoluble in the reaction solvent and can be removed by filtration.

Conjugation of Polymers with Biomolecules (e.g., Folic Acid)

Dicyclohexylcarbodiimide (DCC) serves as a pivotal coupling agent in the synthesis of complex biomolecular architectures, particularly in the conjugation of polymers with targeting ligands like folic acid. This process is fundamental in the development of advanced drug delivery systems, where folic acid acts as a targeting moiety to direct polymer-drug conjugates to cancer cells that overexpress folate receptors. chemmethod.comnih.gov The reaction typically involves the activation of the carboxylic acid groups on folic acid by DCC, facilitating the formation of an amide or ester linkage with a suitable functional group on the polymer backbone, such as an amine or hydroxyl group respectively. youtube.comlibretexts.orglibretexts.org

The general mechanism proceeds via the reaction of a carboxylic acid group of folic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine or hydroxyl groups present on the polymer. youtube.comlibretexts.org To improve efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, N-hydroxysuccinimide (NHS) is often added. nih.govplos.org NHS reacts with the O-acylisourea intermediate to form a more stable NHS-activated folic acid ester, which then efficiently reacts with the polymer's nucleophilic groups to yield the desired conjugate, releasing dicyclohexylurea (DCU) as a byproduct. nih.govresearchgate.netplos.org

Research has demonstrated the utility of DCC-mediated conjugation across a diverse range of polymeric scaffolds for biomedical applications.

Key Research Findings:

Thermoresponsive Copolymers: Biocompatible and thermoresponsive folate-conjugated PHEA-b-PNIPAAm block copolymers have been synthesized using DCC in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The esterification reaction occurred between the hydroxyl groups of the polymer and the carboxyl group of folic acid. The reaction was conducted under an argon atmosphere at room temperature for 48 hours. nih.gov

Poly(ethylene glycol) (PEG) Conjugates: DCC/NHS chemistry is a classic method for coupling folic acid to polymers like polyethylene (B3416737) glycol (PEG). nih.gov This approach has been used to create folate-PEG linkers for attaching therapeutic agents. The activation of folic acid with DCC and NHS is typically performed in a solvent like Dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

Amphiphilic Alternating Copolymers: A functionalized folic acid-conjugated amphiphilic alternating copolymer, poly(styrene-alt-maleic anhydride) (FA-DABA-SMA), was synthesized for pH-responsive drug delivery. researchgate.net The synthesis involved a multi-step process where folic acid was first activated with DCC/NHS in DMSO before being linked to the polymer. researchgate.net

Triblock Copolymers: The triblock copolymer poly(δ-valerolactone)/poly(ethylene glycol)/poly(δ-valerolactone) (VEV) was successfully conjugated with folic acid. plos.org The process involved activating the carboxyl group of folic acid with DCC and NHS in dichloromethane (B109758) (DCM) for 24 hours under a nitrogen atmosphere. The resulting activated folate was then conjugated to the hydroxyl groups of the VEV copolymer. plos.org

Cyclodextrin-Based Systems: A novel β-Cyclodextrin-based drug delivery system was developed where folic acid was conjugated to an amino-functionalized cyclodextrin (B1172386) (NH₂-CD). plos.org Folic acid was activated with DCC and NHS in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere before the addition of NH₂-CD. plos.org

Graft Copolymers: Folic acid was conjugated to a pullulan backbone, which was then grafted with poly(DL-lactide-co-glycolide) (PLGA) to form FAPuLG nanoparticles for targeted drug delivery. researchgate.net The conjugation was achieved by reacting folic acid with pullulan in DMSO, using DCC and DMAP as coupling agents, under a nitrogen atmosphere for 24 hours. researchgate.net

The following table summarizes various research findings on the DCC-mediated conjugation of folic acid to different polymers.

| Polymer | Functional Group on Polymer | Coupling Agents | Solvent | Reaction Conditions | Resulting Conjugate | Reference |

| PHEA-b-PNIPAAm | Hydroxyl (-OH) | DCC, DMAP | DMSO | Room temp, 48 h, Argon atm. | PTF-(1-3) | nih.gov |

| Poly(ethylene glycol) (PEG) | Amine (-NH₂) | DCC, NHS | DMSO | Room temp, 6 h | Folate-PEG-NH₂ | nih.gov |

| Poly(styrene-alt-maleic anhydride) (SMA) | Amine (-NH₂) on linker | DCC, NHS | DMSO | Room temp, overnight | FA-DABA-SMA | researchgate.net |

| Poly(δ-valerolactone)/PEG (VEV) | Hydroxyl (-OH) | DCC, NHS | Dichloromethane (DCM) | Room temp, 24 h, N₂ atm. | VEV-FOL | plos.org |

| β-Cyclodextrin (β-CD) | Amine (-NH₂) | DCC, NHS | Dimethylformamide (DMF) | Room temp, 8-40 h, N₂ atm. | FACDs | plos.org |

| Pullulan | Hydroxyl (-OH) | DCC, DMAP | DMSO | 24 h, N₂ atm. | FA-PU | researchgate.net |

| Poly(lactic-co-glycolic acid) (PLGA) | Carboxyl (-COOH) activated | EDC, NHS | Dichloromethane (DCM) | Room temp, 24 h | PLGA-PEG-FA | nih.gov |

Methodological Optimizations and Strategic Considerations in Dcc Chemistry

Role of Coupling Additives and Auxiliary Nucleophiles (e.g., 1-Hydroxybenzotriazole (B26582) (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), N-Hydroxysuccinimide (HOSu))

The introduction of coupling additives has revolutionized DCC-mediated reactions. These additives, which are auxiliary nucleophiles, intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with DCC. This interception leads to the formation of a more stable, yet sufficiently reactive, active ester intermediate, which then reacts with the amine or alcohol component to form the desired amide or ester.

1-Hydroxybenzotriazole (HOBt) : When used in conjunction with DCC, HOBt forms a stable active ester that effectively improves the yield and purity of the coupling reaction. creative-peptides.com The inclusion of HOBt has been shown to increase yields in peptide synthesis. illinois.edu

1-Hydroxy-7-azabenzotriazole (HOAt) : HOAt is generally considered more effective than HOBt in accelerating coupling reactions. nih.gov

N-Hydroxysuccinimide (HOSu) : HOSu is also a well-established additive that forms stable and isolable active esters with carboxylic acids in the presence of DCC. nih.govrsc.org These stable active esters can then be used in subsequent coupling reactions. rsc.org

The following table summarizes the impact of these additives on reaction outcomes:

Table 1: Impact of Coupling Additives on DCC-Mediated Reactions| Additive | Impact on Reaction Rate | Impact on Yield | Key Characteristics |

|---|---|---|---|

| HOBt | Significant increase | Generally improved | Forms stable active esters, widely used. creative-peptides.com |

| HOAt | Greater increase than HOBt | Generally higher than with HOBt | More reactive than HOBt. nih.gov |

| HOSu | Moderate increase | Good yields | Forms stable, isolable active esters. nih.govrsc.org |

A primary challenge in DCC-mediated couplings, especially in peptide synthesis, is the suppression of side reactions. The two most prominent side reactions are racemization of the chiral amino acid and the formation of an N-acylurea byproduct. Coupling additives play a crucial role in mitigating these unwanted pathways.

Suppression of Racemization : The highly reactive O-acylisourea intermediate can promote the formation of an oxazolone (B7731731) from an N-protected amino acid, which readily racemizes. Additives like HOBt and HOAt react with the O-acylisourea to form active esters that are less prone to causing racemization. nih.govcreative-peptides.comnih.gov HOAt is reported to be more effective than HOBt in suppressing racemization. nih.gov

Prevention of N-Acylurea Formation : The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which reduces the yield of the desired product. creative-peptides.com By rapidly converting the O-acylisourea into an active ester, coupling additives effectively prevent this rearrangement. researchgate.net

Influence of Solvent Systems on Reaction Efficiency and Purity

The choice of solvent is a critical parameter in DCC-mediated reactions, significantly influencing both the reaction rate and the purity of the final product. Generally, anhydrous aprotic solvents are preferred to prevent the hydrolysis of DCC and the reactive intermediates. thieme-connect.de

Commonly used solvents include:

Dichloromethane (B109758) (DCM) : A widely used solvent due to its inertness and ability to dissolve a broad range of reactants. thieme-connect.de

Dimethylformamide (DMF) : Another popular choice, especially in solid-phase peptide synthesis, owing to its high polarity and solvating power. thieme-connect.de

Tetrahydrofuran (B95107) (THF) : Also utilized, particularly in reactions where moderate polarity is desired. researchgate.net

Research suggests that solvents with low dielectric constants can help to decrease side reactions. khanacademy.org The purity of the solvent is paramount, as traces of water can lead to the hydrolysis of DCC and the formation of dicyclohexylurea (DCU), complicating product purification. The solubility of the DCU byproduct is also a consideration; in some cases, solvents are chosen in which DCU is poorly soluble, allowing for its removal by filtration. researchgate.net

Temperature Control and Reaction Kinetic Management

Temperature is a key parameter that affects the kinetics of DCC-mediated reactions and the prevalence of side reactions. While many DCC couplings are conveniently run at room temperature, precise temperature control can be leveraged to optimize outcomes. creative-peptides.comtandfonline.com

Mild Conditions : DCC reactions are generally effective under mild temperature conditions, often at room temperature, which is advantageous for the synthesis of thermally sensitive compounds. creative-peptides.com

Low-Temperature Reactions : In some instances, conducting the reaction at lower temperatures (e.g., 0 °C) can further minimize side reactions, particularly racemization.

Elevated Temperatures : Conversely, for sterically hindered substrates or less reactive nucleophiles, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. However, this must be carefully balanced against the increased risk of side product formation. analis.com.my

Effective management of the reaction kinetics involves not only temperature control but also the order of addition of reagents. Pre-activation of the carboxylic acid with DCC and the coupling additive before the addition of the amine or alcohol is a common strategy to ensure the rapid formation of the active ester and minimize side reactions.

Flow Chemistry Applications in DCC-Mediated Synthesis

The application of continuous flow chemistry to DCC-mediated reactions represents a significant advancement in process optimization and safety. pentelutelabmit.comresearchgate.net Flow reactors offer superior control over reaction parameters compared to traditional batch processes.

Key advantages of using flow chemistry for DCC-mediated synthesis include:

Precise Temperature Control : The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise and rapid control of the reaction temperature. This is particularly beneficial for managing exothermic coupling reactions and minimizing temperature-dependent side reactions. pentelutelabmit.compatsnap.com

Enhanced Mixing : The rapid and efficient mixing in flow reactors ensures a homogeneous reaction mixture, which can lead to faster reaction rates and improved yields. pentelutelabmit.com

Improved Safety : The small reaction volumes inherent to flow systems reduce the risks associated with handling hazardous reagents and managing potentially exothermic reactions. researchgate.net

Automation and Integration : Flow systems can be readily automated, allowing for streamlined multi-step syntheses and high-throughput screening of reaction conditions.

Challenges and Mitigation Strategies in Dicyclohexylcarbodiimide Applications

Management and Removal of Dicyclohexylurea (DCU) Byproduct

A primary challenge in DCC-mediated couplings is the formation of the byproduct, N,N'-dicyclohexylurea (DCU). The removal of DCU from the reaction mixture can be problematic and often requires specific strategies to ensure the purity of the desired product. chemicalforums.com

Strategies for Efficient DCU Precipitation and Filtration

The most common method for removing DCU takes advantage of its low solubility in many common organic solvents. thieme-connect.comthieme-connect.comechemi.comrsc.org As the reaction proceeds, DCU often precipitates out of the solution, which can be a visual indicator that the reaction is working. echemi.comresearchgate.net Post-reaction, the bulk of the DCU can be removed by simple filtration. thieme-connect.comthieme-connect.com

However, trace amounts of DCU can remain dissolved, complicating purification. rsc.orgrsc.org To enhance precipitation and facilitate more complete removal, careful selection of reaction and washing solvents is critical. Solvents like acetonitrile (B52724) and carbon tetrachloride are particularly effective for DCC couplings because DCU is significantly less soluble in them compared to dichloromethane (B109758) (DCM) or chloroform (B151607). rochester.edu Further precipitation of residual DCU can often be achieved by dissolving the crude product in a minimal amount of a solvent like cold ethyl acetate (B1210297) or acetonitrile and then cooling the mixture, followed by filtration. researchgate.netstackexchange.com

Table 1: Solvent-Based Strategies for DCU Removal

| Strategy | Description | Recommended Solvents |

|---|---|---|

| Reaction Solvent Selection | Performing the coupling reaction in a solvent where DCU has very low solubility. | Acetonitrile, Carbon Tetrachloride rochester.edu |

| Post-Reaction Precipitation | Dissolving the crude reaction mixture in a minimal amount of a specific cold solvent to precipitate the remaining DCU. | Ethyl Acetate, Hexane, Acetonitrile researchgate.net |

| Filtration | Physically separating the precipitated DCU solid from the solution containing the desired product. | Standard laboratory filtration techniques (e.g., using a fritted funnel). thieme-connect.comrochester.edu |

Alternative Approaches for Byproduct Separation

When simple precipitation and filtration are insufficient for complete DCU removal, other techniques can be employed.

Chromatography: Column chromatography is a common purification method, but separating DCU can be challenging on standard silica (B1680970) gel, as it may dissolve gradually and spread across multiple fractions. researchgate.net Using a less polar stationary phase like Florisil®, a magnesia-silica gel, can be more effective, allowing the DCU to elute cleanly without requiring highly polar solvents. chemicalforums.com Another chromatographic strategy involves adding chloroform to the eluent (e.g., a 2:1 mixture of eluent to CHCl3) to completely dissolve the urea (B33335), enabling a more effective separation. researchgate.net

Alternative Reagents: A proactive approach to avoid DCU separation issues is to use an alternative carbodiimide (B86325) reagent.

Water-Soluble Carbodiimides: Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDCI) are designed for this purpose. The corresponding urea byproduct is water-soluble, allowing for its easy removal through a simple aqueous workup. researchgate.netbachem.compeptide.comresearchgate.net

Resin-Bound Carbodiimides: Using a silica-bound carbodiimide offers another solution. In this case, the carbodiimide reagent is immobilized on a solid support. At the end of the reaction, the urea byproduct remains attached to the insoluble silica support and can be removed by filtration. chemicalforums.com

Diisopropylcarbodiimide (DIC): DIC is often preferred in solid-phase peptide synthesis because the resulting diisopropylurea is more soluble in standard organic solvents than DCU, making it easier to wash away. bachem.com

Control of Racemization at Chiral Centers

In peptide synthesis and other reactions involving chiral carboxylic acids, a significant drawback of the DCC method is the risk of racemization at the stereogenic center. bachem.compeptide.comthieme-connect.de The activation of the carboxyl group by DCC can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to losing its stereochemical integrity.

The primary strategy to mitigate this issue is the use of additives, which are introduced into the reaction mixture along with DCC. americanpeptidesociety.org These additives react with the initial O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization. americanpeptidesociety.orgcreative-peptides.com

Commonly used racemization-suppressing additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt has been one of the most popular and effective additives for suppressing racemization in carbodiimide-mediated reactions. bachem.compeptide.compeptide.com

N-Hydroxysuccinimide (HOSu): Similar to HOBt, HOSu is added to prevent racemization and the formation of N-acylurea. thieme-connect.combachem.comthieme-connect.de

1-Hydroxy-7-azabenzotriazole (HOAt): This additive is known to accelerate coupling reactions and suppress racemization, often more effectively than HOBt. bachem.com

Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®): A non-explosive alternative to HOBt and HOAt, Oxyma allows for high coupling rates with low levels of racemization when used with carbodiimides. bachem.comluxembourg-bio.com

Copper(II) Chloride (CuCl₂): Research has shown that CuCl₂ is a highly efficient additive for suppressing racemization in the DCC method, sometimes preventing any detectable epimerization. peptide.comnih.gov It is believed to suppress the racemization of the 5(4H)-oxazolone intermediate. nih.gov

Table 2: Common Additives for Racemization Control

| Additive | Full Name | Key Features |

|---|---|---|

| HOBt | 1-Hydroxybenzotriazole | Highly effective and widely used; has explosive properties in its water-free form. bachem.com |

| HOSu | N-Hydroxysuccinimide | Suppresses both racemization and N-acylurea formation. thieme-connect.de |